![molecular formula C17H17F2N5O2 B2579992 [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006445-13-1](/img/structure/B2579992.png)
[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a useful research compound. Its molecular formula is C17H17F2N5O2 and its molecular weight is 361.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry of Hexasubstituted Pyrazolines
The compound [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid falls within the category of highly substituted pyrazolines. Research on the synthesis and chemistry of hexasubstituted pyrazolines reveals the development of synthetic routes leading to pentasubstituted 2H-pyrazoles, which serve as key materials for synthesizing various series of highly substituted pyrazolines. These compounds exhibit significant potential for facile synthesis of hexasubstituted cyclopropanes upon thermolysis. Moreover, certain derivatives demonstrate effectiveness as oxygen-atom transfer reagents and provide insights into the synthesis of 3-hydroxy-1,2-dioxolanes through the thermal decomposition of hydroperoxy substituted pyrazolines. This area of research highlights the compound's relevance in exploring novel synthetic pathways and chemical transformations (Baumstark, Vásquez, & Mctush-Camp, 2013).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The structure of this compound showcases the versatility of the pyrazolo[3,4-b]pyridine scaffold in the design of kinase inhibitors. The scaffold's ability to interact with kinases through multiple binding modes makes it a valuable component in the design of inhibitors targeting a broad range of kinase enzymes. Patents covering the use of this scaffold in kinase inhibition underscore its significance in pharmaceutical research, suggesting its potential in developing new therapeutic agents (Wenglowsky, 2013).
Chemical Inhibitors of Cytochrome P450 Isoforms
Research into the chemical inhibition of cytochrome P450 isoforms in human liver microsomes has identified compounds with structures similar to this compound as potent and selective inhibitors. These inhibitors play a crucial role in understanding drug-drug interactions and the metabolism of various pharmaceuticals, emphasizing the importance of this compound class in medicinal chemistry and pharmacokinetics (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Antifungal Pharmacophore Sites
Investigations into the structure-activity relationships of compounds targeting the Fusarium oxysporum pathogen have highlighted the significance of pyrazole derivatives, including those structurally related to this compound. These studies contribute to a deeper understanding of antifungal pharmacophore sites, showcasing the potential of these compounds in addressing agricultural and medical challenges posed by fungal pathogens (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).
Eigenschaften
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O2/c1-8-11(6-23(2)21-8)12-5-10(16(18)19)14-15(9-3-4-9)22-24(7-13(25)26)17(14)20-12/h5-6,9,16H,3-4,7H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUUELNZXMNYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.